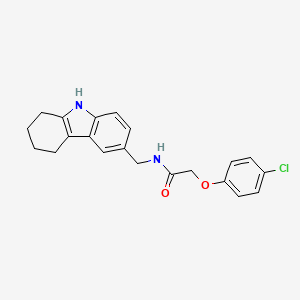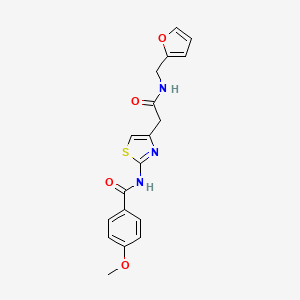
2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide involves multiple steps, starting from basic aromatic compounds and proceeding through various chemical transformations. For instance, the synthesis of related benzimidazole derivatives begins with the formation of 2-(4-chlorophenyl)benzimidazole-1-yl acetamides, which are then further modified to obtain the desired compounds with antioxidant properties . Similarly, the synthesis of oxadiazole derivatives involves the conversion of aromatic acids into esters, hydrazides, and then oxadiazole thiols, which are finally reacted with bromoacetamides to yield the target compounds . Another related synthesis pathway includes the use of 4-chlorophenoxyacetic acid as a precursor, which is esterified and then converted through several steps to obtain N-substituted oxadiazole acetamides with antibacterial and anti-enzymatic properties .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework. For example, the structure of N-substituted oxadiazole derivatives was confirmed by spectral analysis, which is crucial for understanding the relationship between structure and biological activity . Similarly, the structure of imidazolin-5-one compounds was determined by IR, 1H-NMR, and MS spectral data, providing insights into the cyclization process of acrylohydrazides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce various functional groups. The reactions include esterification, hydrazide formation, ring closure, and substitution reactions, which are carefully controlled to achieve the desired modifications on the core structures . The reactivity of different intermediates plays a crucial role in the successful synthesis of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of chlorophenoxy groups and other substituents affects properties such as solubility, melting points, and stability. The antioxidant properties of benzimidazole derivatives, for instance, were evaluated through in vitro assays, demonstrating significant effects in lipid peroxidation and free radical scavenging tests . The biological screening of oxadiazole derivatives against various enzymes also provides information about their chemical reactivity and potential as therapeutic agents .
Relevant Case Studies
The synthesized compounds have been evaluated in various biological assays to determine their potential applications. For example, the benzimidazole derivatives showed significant antioxidant effects, which could be relevant in the context of diseases associated with oxidative stress . The oxadiazole derivatives were found to have antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibitory effects on the α-chymotrypsin enzyme, indicating their potential as antibacterial agents . These case studies highlight the importance of chemical synthesis in the development of new therapeutic agents with specific biological activities.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
The research conducted by Mary et al. (2020) involved the synthesis and study of molecules similar in structure to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide. These compounds were analyzed for their vibrational spectra and electronic properties. They demonstrated potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and free energy of electron injection. The study also explored their non-linear optical (NLO) activity and natural bond orbital analysis, offering insights into various possible intramolecular interactions (Mary et al., 2020).
Synthesis and Anticonvulsant Activity Evaluation
El Kayal et al. (2022) synthesized derivatives of a compound structurally related to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide. The study focused on their affinity to GABAergic biotargets and anticonvulsant activity using a PTZ-induced seizures model in mice. Molecular docking was used to predict the activity of these compounds, which did not show significant anticonvulsant activity, but provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).
Antibacterial Activity and QSAR Studies
Desai et al. (2008) conducted a study on compounds structurally similar to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide, evaluating their antibacterial activity against gram-positive and gram-negative bacteria. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds were carried out, indicating the positive contribution of bulkier substituents, which increased hydrophobicity or steric bulk character (Desai et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-15-6-8-16(9-7-15)26-13-21(25)23-12-14-5-10-20-18(11-14)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXKPCXZASXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)

![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)
![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)
![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2545430.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)